![molecular formula C27H24O8 B1375646 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose CAS No. 68045-07-8](/img/structure/B1375646.png)
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose
Overview
Description
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is a chemical compound with the molecular formula C27H24O8 . It is used as a reactant in the preparation of 2’'-O-methylpyrimidine ribonucleosides via stereoselective Vorbruggen glycosidation of pyrimidines .
Molecular Structure Analysis
The molecule contains a total of 62 bonds, including 38 non-H bonds, 21 multiple bonds, 11 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 3 aromatic esters, 2 aliphatic ethers, and 1 Oxolane .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose include a molecular weight of 476.48 . More specific properties such as boiling point and melting point are not available in the search results.Scientific Research Applications
Antiviral and Anticancer Drug Development
This compound is crucial in biomedicine research for developing antiviral and anticancer drugs. Its properties facilitate nucleoside enhancement, which is vital in researching diseases like cancer and viral infections .
Nucleoside Synthesis
It serves as a starting material for nucleosides, which are the building blocks for DNA and RNA. This makes it an essential reagent in genetic studies and drug design .
Purine Nucleoside Analog
As a purine nucleoside analog, it has broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms involve inhibition of DNA synthesis and induction of apoptosis .
Mechanism of Action
Target of Action
It is known that this compound is a purine nucleoside analog . Purine nucleoside analogs are known to target various enzymes involved in DNA synthesis and repair, thereby interfering with the replication and survival of cells, particularly cancer cells .
Mode of Action
As a purine nucleoside analog, it likely incorporates into dna during replication, causing premature termination of the growing dna strand . This results in the inhibition of DNA synthesis and induction of apoptosis .
Biochemical Pathways
Purine nucleoside analogs generally interfere with the dna synthesis pathway, leading to cell cycle arrest and apoptosis .
Result of Action
As a purine nucleoside analog, it is expected to cause dna damage, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
properties
IUPAC Name |
[(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKQRBSDABCRCX-IANNTBFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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